molecular formula C9H12N2O2 B13628798 (2S)-2-Amino-4-(pyridin-2-YL)butanoic acid

(2S)-2-Amino-4-(pyridin-2-YL)butanoic acid

Katalognummer: B13628798
Molekulargewicht: 180.20 g/mol
InChI-Schlüssel: SJRUMPBLRJLYRM-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-Amino-4-(pyridin-2-YL)butanoic acid is an organic compound that features both an amino group and a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-4-(pyridin-2-YL)butanoic acid typically involves the reaction of 2-aminopyridine with a suitable precursor. One common method involves the use of nitrostyrenes and 2-aminopyridines, which undergo a series of reactions to form the desired product . The reaction conditions often include the use of Lewis acid catalysts and solvents such as acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-Amino-4-(pyridin-2-YL)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives. Substitution reactions can lead to various substituted pyridine compounds.

Wissenschaftliche Forschungsanwendungen

(2S)-2-Amino-4-(pyridin-2-YL)butanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of (2S)-2-Amino-4-(pyridin-2-YL)butanoic acid involves its interaction with specific molecular targets. The amino group and pyridine ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2S)-2-Amino-4-(pyridin-2-YL)butanoic acid is unique due to its specific stereochemistry and the presence of both an amino group and a pyridine ring

Eigenschaften

Molekularformel

C9H12N2O2

Molekulargewicht

180.20 g/mol

IUPAC-Name

(2S)-2-amino-4-pyridin-2-ylbutanoic acid

InChI

InChI=1S/C9H12N2O2/c10-8(9(12)13)5-4-7-3-1-2-6-11-7/h1-3,6,8H,4-5,10H2,(H,12,13)/t8-/m0/s1

InChI-Schlüssel

SJRUMPBLRJLYRM-QMMMGPOBSA-N

Isomerische SMILES

C1=CC=NC(=C1)CC[C@@H](C(=O)O)N

Kanonische SMILES

C1=CC=NC(=C1)CCC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.